Benzyl (4-bromobutyl)carbamate (CAS 101625-10-9) is a highly versatile, heterobifunctional aliphatic building block primarily utilized in the synthesis of PROTAC linkers, polyamine derivatives, and complex bioconjugates. Featuring a four-carbon alkyl spacer terminated by a reactive bromide and a carboxybenzyl (Cbz)-protected primary amine, this reagent facilitates precise, stepwise chain elongation. Its procurement value lies in its ability to deliver high-yielding, mono-directional alkylation while maintaining orthogonal stability against acidic conditions, making it a critical raw material for targeted protein degradation (TPD) workflows and advanced medicinal chemistry pipelines.
Attempting to substitute Benzyl (4-bromobutyl)carbamate with unprotected dihalides (e.g., 1,4-dibromobutane) or alternative protected amines (e.g., Boc-protected analogs) introduces severe process inefficiencies. Unprotected dihalides inherently lack directional control, leading to statistical mixtures of mono- and bis-alkylated products that severely depress yields and complicate downstream chromatography . Conversely, substituting with Boc-(4-bromobutyl)amine restricts synthetic flexibility, as the acid-labile Boc group precludes the use of strong acids (like TFA) required for deprotecting other functional groups during complex bifunctional molecule assembly [1]. Thus, the specific Cbz-bromide combination is non-interchangeable for multi-step, orthogonally protected syntheses.
In the synthesis of asymmetric bifunctional linkers, the use of Benzyl (4-bromobutyl)carbamate ensures highly selective mono-alkylation of nucleophiles, routinely achieving yields exceeding 90% [1]. In contrast, the use of the unprotected baseline comparator, 1,4-dibromobutane, results in competitive bis-alkylation, often limiting the yield of the desired mono-adduct to 30-50% and necessitating rigorous chromatographic purification . The pre-installed Cbz-protected amine enforces strict directional control during chain elongation.
| Evidence Dimension | Mono-alkylation yield |
| Target Compound Data | >90% yield (highly selective mono-adduct) |
| Comparator Or Baseline | 1,4-dibromobutane (30-50% yield due to bis-alkylation) |
| Quantified Difference | Approx. 2- to 3-fold increase in target yield |
| Conditions | Standard SN2 alkylation (e.g., K2CO3 in DMF/acetonitrile) |
Eliminates dimerization byproducts, significantly reducing purification bottlenecks and raw material waste in commercial linker manufacturing.
Complex bioconjugate and PROTAC synthesis frequently requires the selective removal of temporary protecting groups without unmasking the linker amine. Benzyl (4-bromobutyl)carbamate features a Cbz group that exhibits >99% stability in strong acids such as 95% TFA/DCM. Conversely, the direct in-class substitute, Boc-(4-bromobutyl)amine, undergoes complete cleavage (<1 hour) under identical acidic conditions [1]. This orthogonality allows chemists to deprotect t-butyl esters or Boc groups elsewhere on the target molecule while keeping the 4-carbon linker amine securely masked.
| Evidence Dimension | Protecting group retention in 95% TFA |
| Target Compound Data | >99% retention (Cbz group intact) |
| Comparator Or Baseline | Boc-(4-bromobutyl)amine (0% retention, complete cleavage) |
| Quantified Difference | Absolute differential in acid stability |
| Conditions | 95% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) at room temperature |
Enables multi-step synthetic routes that require acidic deprotection of secondary functional groups prior to final amine functionalization.
The choice of terminal halide significantly dictates the required harshness of the alkylation conditions. Benzyl (4-bromobutyl)carbamate utilizes a highly reactive bromide leaving group, which accelerates SN2 substitution rates by approximately 50-fold compared to the corresponding chloride analog, Benzyl (4-chlorobutyl)carbamate [1]. This kinetic advantage permits reactions to proceed to completion at ambient or mildly elevated temperatures (20-50°C), whereas the chloride often requires prolonged heating (>80°C) or the addition of iodide catalysts to achieve comparable conversion[2].
| Evidence Dimension | Relative SN2 reaction rate |
| Target Compound Data | ~50x faster kinetics (bromide leaving group) |
| Comparator Or Baseline | Benzyl (4-chlorobutyl)carbamate (baseline chloride kinetics) |
| Quantified Difference | 50-fold kinetic acceleration |
| Conditions | Nucleophilic substitution with weak bases (e.g., K2CO3) in polar aprotic solvents |
Allows for milder reaction conditions, preventing the thermal degradation of sensitive target ligands during PROTAC assembly.
Due to its orthogonal Cbz protection and highly reactive bromide, Benzyl (4-bromobutyl)carbamate is the optimal choice for synthesizing heterobifunctional PROTAC linkers. It allows for the precise, high-yielding attachment of a 4-carbon spacer to a target ligand without the risk of bis-alkylation seen with unprotected dihalides . The Cbz group can later be cleanly removed via catalytic hydrogenation, revealing the amine for coupling to E3 ligase ligands [1].
In the development of synthetic polyamines, maintaining strict control over chain elongation is critical. This compound serves as a superior building block compared to 1,4-dibromobutane, enabling the sequential addition of a 4-carbon amine unit with exceptional mono-alkylation efficiency[1]. Its stability to acidic conditions ensures compatibility with diverse synthetic strategies requiring orthogonal deprotection [2].
When modifying peptides on solid resin, orthogonal protection is paramount. The Cbz group withstands the repeated TFA exposures used in standard Fmoc/Boc SPPS protocols, unlike Boc-protected analogs[2]. This makes it an ideal reagent for installing masked butylamine side chains or linkers that must remain protected until a final global cleavage or specific hydrogenation step.